N-[2-(4-methoxyphenyl)ethyl]-2-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(4-methoxyphenyl)ethyl]-2-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines an imidazo[2,1-b][1,3]thiazole core with methoxyphenyl and methylphenyl substituents, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(4-methoxyphenyl)ethyl]-2-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the imidazo[2,1-b][1,3]thiazole core, followed by the introduction of the methoxyphenyl and methylphenyl groups through various substitution reactions. Common reagents used in these steps include halogenated precursors, base catalysts, and solvents like dimethylformamide (DMF) and dichloromethane (DCM).
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions: N-[2-(4-methoxyphenyl)ethyl]-2-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Employing reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenation, nitration, and sulfonation reactions using appropriate reagents.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Halogenated solvents and catalysts like iron(III) chloride (FeCl3).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-[2-(4-methoxyphenyl)ethyl]-2-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(4-methoxyphenyl)ethyl]-2-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
N-[2-(4-methoxyphenyl)ethyl]-2-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide can be compared with other similar compounds, such as:
- N-[2-(4-methoxyphenyl)ethyl]-2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide
- N-[2-(4-methoxyphenyl)ethyl]-2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide
These compounds share a similar core structure but differ in their substituents, which can influence their chemical properties and biological activities. The uniqueness of this compound lies in its specific substituent pattern, which may confer distinct advantages in certain applications.
Properties
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-2-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O2S/c1-16-3-7-18(8-4-16)21-14-26-19(15-29-23(26)25-21)13-22(27)24-12-11-17-5-9-20(28-2)10-6-17/h3-10,14-15H,11-13H2,1-2H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCWXQBUBCLGCPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN3C(=CSC3=N2)CC(=O)NCCC4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.